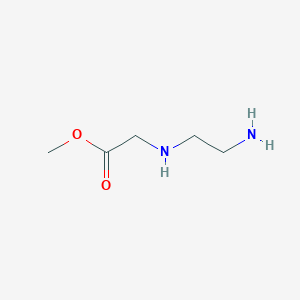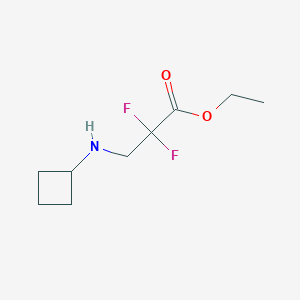
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom and a methyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis to yield the desired product . Another method involves the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of vanadium, iron, or molybdenum catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, optical brighteners, and conducting polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound are used in the synthesis of rivaroxaban, an anticoagulant that inhibits Factor Xa, a key enzyme in the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: Similar in structure but lacks the methyl group.
5-Methyl-2-thiophenecarboxylic acid: Similar but lacks the chlorine atom.
2-Thiophenecarboxylic acid: Lacks both the chlorine and methyl groups.
Uniqueness
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is unique due to the presence of both chlorine and methyl substituents on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H5ClO2S |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
4-chloro-5-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9) |
InChI Key |
QMWGBBDFKNSQIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(cyclohexylmethoxy)phenyl]acetic Acid](/img/structure/B8657050.png)






![Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8657089.png)
![2-[2-chloro-6-[(4-chlorophenyl)methyl]pyrimidin-4-yl]propan-2-ol](/img/structure/B8657095.png)





